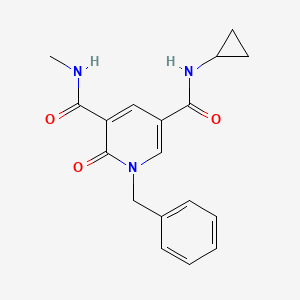

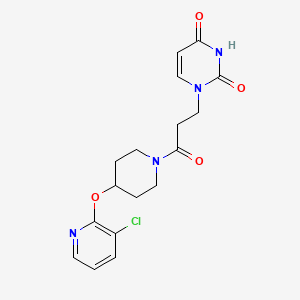

![molecular formula C6H8O4S B2519660 3-Thiabicyclo[3.1.0]hexane-6-carboxylic acid 3,3-dioxide CAS No. 1783317-08-7](/img/structure/B2519660.png)

3-Thiabicyclo[3.1.0]hexane-6-carboxylic acid 3,3-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 3-Thiabicyclo[3.1.0]hexane-6-carboxylic acid 3,3-dioxide is a sulfur-containing bicyclic structure that is of interest due to its potential applications in organic synthesis and medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into related bicyclic structures that can help infer some aspects of the compound .

Synthesis Analysis

The synthesis of related bicyclic compounds, such as 6-Thia-3,3-diphenyl-3-sila-bicyclo[3.1.0]hexanes, involves the use of metallaoxiranes and triphenylphosphorus sulfide with trifluoroacetic acid as a solvent . This suggests that similar methods could potentially be adapted for the synthesis of 3-Thiabicyclo[3.1.0]hexane-6-carboxylic acid 3,3-dioxide, although the specifics would depend on the unique reactivity of the sulfur dioxide moiety present in the compound.

Molecular Structure Analysis

The molecular structure of bicyclic compounds like 3-Thiabicyclo[3.1.0]hexane-6-carboxylic acid 3,3-dioxide is characterized by a three-dimensional framework that can exhibit different stereochemical configurations. The synthesis of stereoisomers of related compounds, such as 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, has been achieved, and ab initio calculations have been used to explain cis selectivity . This indicates that computational methods could be employed to study the molecular structure and predict the stability and reactivity of the sulfur dioxide-substituted bicyclic compound.

Chemical Reactions Analysis

The related bicyclic thiiranes are noted to be unstable and can undergo partial desulfurization through thermal or chemical processes, leading to 1-metallacyclopent-3-enes . This instability could be relevant to the chemical reactions of 3-Thiabicyclo[3.1.0]hexane-6-carboxylic acid 3,3-dioxide, as the presence of sulfur dioxide might affect the compound's reactivity and the types of chemical transformations it can undergo.

Physical and Chemical Properties Analysis

Although the physical and chemical properties of 3-Thiabicyclo[3.1.0]hexane-6-carboxylic acid 3,3-dioxide are not directly discussed in the provided papers, the properties of similar bicyclic compounds can provide some context. For example, the stability of thiiranes and their susceptibility to desulfurization , as well as the ability to resolve stereoisomers through diastereomeric salt formation or chromatography , are important considerations that could also apply to the compound of interest.

Scientific Research Applications

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, due to their microbial inhibitory properties, are of interest in the field of biotechnology and microbial fermentation processes. Studies like Jarboe et al. (2013) focus on understanding the effects of carboxylic acids on microbes such as Escherichia coli and Saccharomyces cerevisiae. These acids, including hexanoic and other straight-chain acids, can damage the cell membrane and lower internal pH, affecting microbial tolerance and fermentation yields. This research is crucial for developing strategies to enhance microbial resistance and optimize the production of bio-renewable chemicals (Jarboe, Royce, & Liu, 2013).

Extraction and Purification Technologies

The extraction of carboxylic acids from aqueous streams using technologies like liquid-liquid extraction (LLX) is a significant area of research, as outlined by Sprakel and Schuur (2019). With the increasing interest in producing organic acids through fermentation for bio-based plastics, efficient recovery methods from diluted streams are essential. Innovations in solvent development, including the use of ionic liquids and composite solvents, are being explored to improve the economic feasibility and efficiency of acid extraction processes (Sprakel & Schuur, 2019).

Environmental Impact and Corrosion Studies

Research into the environmental impacts of carboxylic acids, such as their role in the corrosion of metals and their presence in atmospheric aerosols, is vital for understanding their broader ecological and industrial implications. Studies like Bastidas and La Iglesia (2007) delve into how low-molecular-weight carboxylic acids contribute to the corrosion of copper, highlighting the importance of understanding these acids' aggressiveness to develop better preservation methods for metal artifacts and infrastructure (Bastidas & La Iglesia, 2007).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, in contact with skin, or if inhaled . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

properties

IUPAC Name |

3,3-dioxo-3λ6-thiabicyclo[3.1.0]hexane-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4S/c7-6(8)5-3-1-11(9,10)2-4(3)5/h3-5H,1-2H2,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUZPVUZQTFUBDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C2C(=O)O)CS1(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Thiabicyclo[3.1.0]hexane-6-carboxylic acid 3,3-dioxide | |

CAS RN |

1783317-08-7 |

Source

|

| Record name | 3,3-dioxo-3lambda6-thiabicyclo[3.1.0]hexane-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

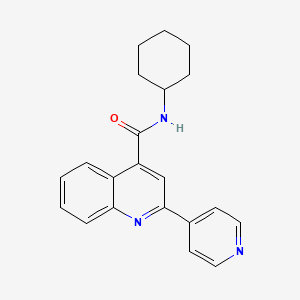

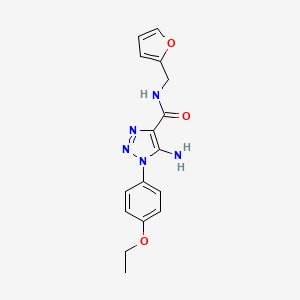

![N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2519582.png)

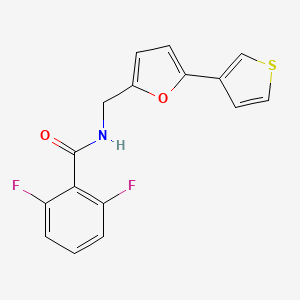

![N-(2,5-difluorophenyl)-2-[2-(methylthio)-5,7-dioxo-6-phenyl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]acetamide](/img/structure/B2519583.png)

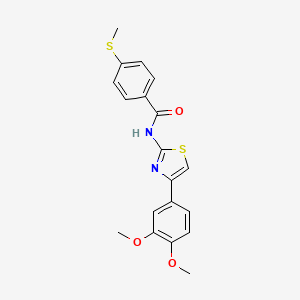

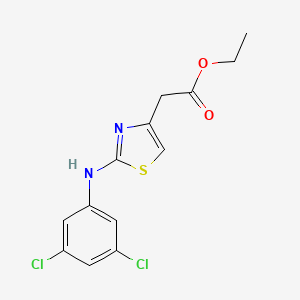

![benzyl 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetate](/img/structure/B2519592.png)

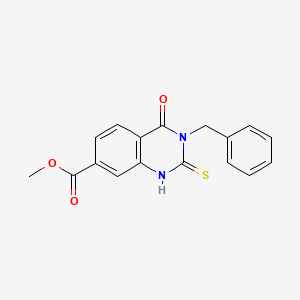

![Methyl 2-[6-(3,4-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate](/img/no-structure.png)

![3-methyl-3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride](/img/structure/B2519600.png)